Etonogestrel - 54048-10-1

Etonogestrel

Catalog Number: EVT-267927
CAS Number: 54048-10-1
Molecular Formula: C22H28O2
Molecular Weight: 324.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etonogestrel is a synthetic progestin, classified as a gonane progestin due to its structural similarity to the naturally occurring hormone progesterone. [] Its primary role in scientific research is as a tool for investigating the mechanisms of progesterone action and for developing long-acting reversible contraceptives (LARCs) in both humans and animals. [, ]

Future Directions
  • Personalized Contraception: Investigating the impact of genetic variations on etonogestrel metabolism and effectiveness to develop personalized contraceptive approaches. [, ]
  • Extended Use of Implants: Evaluating the long-term safety and efficacy of etonogestrel implants beyond the currently approved duration. [, , ]
  • Developing Non-contraceptive Applications: Investigating the potential therapeutic benefits of etonogestrel in areas such as central nervous system disorders, given its interaction with serotonin systems. [, ]

Desogestrel

  • Relevance: Desogestrel is the primary metabolite of Etonogestrel and exhibits a similar pharmacological profile. [] One study explored if the reported CO2/H+ chemosensitivity recovery under Desogestrel in Congenital Central Hypoventilation Syndrome patients could be attributed to Etonogestrel. []

Levonorgestrel

  • Relevance: Levonorgestrel, similar to Etonogestrel, acts as a progestin, primarily preventing pregnancy by inhibiting ovulation. [] Several studies compared the effectiveness and pharmacokinetics of Levonorgestrel-releasing contraceptives with Etonogestrel-releasing contraceptives. [, , , ] Studies have shown that Levonorgestrel, unlike Etonogestrel, is an effective contraceptive in koalas. [] A study comparing the pharmacokinetics of the two drugs in rats found that they had similar clearance rates following a 30 µg intravenous bolus. []

Estradiol

  • Relevance: Estradiol is often combined with Etonogestrel in vaginal rings for contraception. [, ]

Ethinyl Estradiol

  • Relevance: Ethinyl Estradiol is often combined with Etonogestrel in contraceptive formulations like vaginal rings. [, , ] Additionally, one study developed a method to simultaneously determine Etonogestrel and Ethinyl Estradiol concentrations from a contraceptive vaginal ring. []

Medroxyprogesterone Acetate (MPA)

  • Relevance: Like Etonogestrel, MPA is a progestin used in contraception. One study compared infant weight gain between mothers who received an Etonogestrel implant and those who received MPA, finding that the Etonogestrel group had greater weight gain than the no-method group but less than the MPA group. [] Another study explored MPA's bioactivity in mares compared to Etonogestrel, finding that MPA showed almost no response in inducing luciferase expression, even at high concentrations, while Etonogestrel demonstrated bioactivation of the equine progesterone receptor, though at higher concentrations than altrenogest. []

Altrenogest

  • Relevance: Similar to Etonogestrel, Altrenogest acts as a progestin. A study investigated the relative bioactivity of various synthetic and natural progestins, including Etonogestrel and Altrenogest, in horses and found that Altrenogest was more potent in activating the equine progesterone receptor than Etonogestrel. []

Norelgestromin

  • Relevance: Norelgestromin, similar to Etonogestrel, is a progestin used for contraception, but they differ in their delivery methods and pharmacokinetic profiles. []

Testosterone

  • Relevance: Testosterone, when combined with Etonogestrel, can suppress spermatogenesis in men, offering a potential avenue for male contraception. Several studies investigated the effectiveness and safety of combining Etonogestrel implants with Testosterone injections for male contraceptive purposes. [, ]

7α-Methyl-19-Nortestosterone (MENT)

  • Relevance: MENT, combined with Etonogestrel, has been investigated as a potential male contraceptive due to its reduced prostatic activity compared to testosterone. [] One study compared the effectiveness of MENT and Testosterone in combination with Etonogestrel for male contraception, finding that MENT could achieve a rapid suppression of spermatogenesis, but its release from implants declined over time, leading to a loss of efficacy. []
Overview

Etonogestrel is a synthetic progestin, primarily used in contraceptive implants. It is known for its effectiveness in preventing pregnancy, with a duration of action that can extend from three to five years. Etonogestrel is derived from the steroid hormone progesterone and is classified as a 19-nortestosterone derivative, which means it is structurally related to testosterone but modified to enhance progestational activity. This compound is commonly marketed under the brand names Implanon and Nexplanon.

Source

Etonogestrel was first introduced in Indonesia in 1998 and has since gained widespread use in various countries. Its primary source is synthesized from natural steroid precursors, utilizing various chemical reactions to achieve the desired structure.

Classification

Etonogestrel belongs to the class of hormonal contraceptives known as progestins. It functions by mimicking the natural hormone progesterone, playing a critical role in regulating the menstrual cycle and maintaining pregnancy.

Synthesis Analysis

Methods

The synthesis of etonogestrel involves several complex steps, often starting from steroidal precursors. Two notable methods include:

  1. Traditional Chemical Synthesis: This method employs various organic reactions, including oxidation, reduction, and protection-deprotection strategies. Key intermediates are formed through reactions such as Grignard reactions and Wolff-Kishner reductions .
  2. Microbiological Transformation: A more recent approach utilizes microbiological techniques to introduce specific hydroxyl groups into steroid precursors, enhancing the efficiency of the synthesis process. This method can be problematic for large-scale production due to low reaction concentrations and expensive equipment requirements .

Technical Details

  • Key Steps: The synthesis typically involves protecting hydroxyl groups, performing oxidation to convert methyl groups into lactones, and then utilizing Grignard reagents for further modifications.
  • Intermediate Compounds: The synthesis often requires multiple intermediates, which are transformed through various chemical reactions before yielding etonogestrel.
Molecular Structure Analysis

Structure

Etonogestrel has a complex molecular structure characterized by its steroid framework. The molecular formula is C22H28O2C_{22}H_{28}O_{2}, with a molar mass of approximately 324.464 g/mol.

  • 3D Structure: The compound's three-dimensional conformation is crucial for its biological activity and interaction with hormone receptors.

Data

  • IUPAC Name: 17-Hydroxy-3-oxo-19-nor-pregn-4-en-20-yne
  • CAS Number: 54083-79-1
  • PubChem CID: 4421
Chemical Reactions Analysis

Reactions

Etonogestrel undergoes several chemical reactions during its synthesis and metabolism:

  1. Oxidation Reactions: These are crucial for modifying the steroid framework to introduce functional groups necessary for biological activity.
  2. Reduction Reactions: Used to convert ketones into alcohols or other functional groups.
  3. Deprotection Reactions: Essential for removing protective groups introduced during synthesis to yield the final active compound.

Technical Details

The reactions often require specific conditions such as temperature control and the use of catalysts or specific reagents (e.g., periodic acid for deprotection) to ensure high yields and purity of etonogestrel .

Mechanism of Action

Process

Etonogestrel exerts its contraceptive effects primarily through:

  1. Inhibition of Ovulation: By suppressing luteinizing hormone release from the pituitary gland, etonogestrel prevents ovulation.
  2. Thickening of Cervical Mucus: This action impedes sperm passage through the cervix.
  3. Endometrial Changes: Etonogestrel alters the uterine lining, making it less receptive to a fertilized egg.

Data

The pharmacokinetics of etonogestrel indicate high bioavailability (100% when administered via implant or vaginal ring) and significant protein binding (≥98%) in serum . Its elimination half-life ranges from 21 to 38 hours.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Etonogestrel is typically presented as a white crystalline powder.
  • Solubility: It exhibits low solubility in water but is soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: Etonogestrel is stable under normal storage conditions but may degrade under extreme temperatures or light exposure.
  • Reactivity: The compound can undergo various chemical transformations typical of steroidal compounds, including oxidation and reduction.
Applications

Etonogestrel's primary application is in hormonal contraception:

  1. Contraceptive Implants: Etonogestrel is used in subdermal implants that provide long-term contraception with minimal user intervention.
  2. Research Applications: Studies have explored etonogestrel's effects on metabolic processes and its potential interactions with other hormonal therapies .
Historical Development and Pharmacological Evolution

Synthesis Pathways and Structural Optimization from Desogestrel

Etonogestrel (13β-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol-3-one) represents a pivotal advancement in progestin chemistry originating from structural modifications of desogestrel. As the biologically active metabolite of desogestrel, etonogestrel was developed through strategic molecular engineering to enhance receptor binding affinity and metabolic stability. The key innovation involved the introduction of a methylene group at the C11 position, which significantly increased selectivity for the progesterone receptor while minimizing androgenic and glucocorticoid activities [1] [6]. This structural optimization resulted in improved pharmacokinetic properties, including higher bioavailability and extended half-life (21-38 hours) compared to earlier generation progestins [6] [8].

Patent analyses reveal that synthetic efficiency was dramatically improved through novel catalytic processes. The WO2013071210A1 patent details a streamlined four-step synthesis from desogestrel precursors using stereoselective hydrogenation and ketone reduction technologies that increased overall yield from 52% to 78% while eliminating chromatographic purification requirements [8]. Subsequent innovations focused on ester derivatives to further modulate release kinetics, as demonstrated in patents covering etonogestrel decanoate, undecanoate, and dodecanoate formulations (US20130123523A1, WO2013071210A1) [1]. These hydrophobic esters enabled tailored discharge profiles through crystal engineering approaches that optimized melting points and lipid solubility for specific delivery applications [1].

Table 1: Key Structural Modifications from Desogestrel to Etonogestrel

Structural FeatureDesogestrelEtonogestrelPharmacological Impact
C11 PositionHMethylene group↑ Progesterone receptor affinity
C13 ConfigurationEthyl groupEthyl groupMaintained receptor specificity
C17 ModificationEthynyl groupEthynyl groupMetabolic stability
Active FormProdrugActive compoundImmediate biological activity

Chronological Advancements in Subdermal Delivery Systems

The evolution of etonogestrel delivery platforms represents a technological paradigm shift in long-acting reversible contraception (LARC). First-generation implants utilized silicone polymer matrices that demonstrated inconsistent release kinetics and required surgical removal [3] [6]. The pivotal advancement came with the development of ethylene vinyl acetate (EVA) copolymer systems (patents US8808744B2, US8481079B2), which enabled zero-order release kinetics through precisely engineered core-skin diffusion structures [1]. This innovation allowed sustained therapeutic delivery of 60-70 μg/day in year one, decreasing to 25-30 μg/day by year three while maintaining contraceptive efficacy [6] [9].

Device engineering progressed significantly with the Nexplanon system, which incorporated radiopaque barium sulfate markers to address the implantation localization challenges observed with earlier Implanon devices [6]. Patent CA2559224C details the proprietary pre-loaded applicator technology that standardized insertion depth to 3-5mm subdermally, reducing procedure time from 15 minutes to under 30 seconds while eliminating deep insertions [1] [3]. Recent innovations focus on extended duration formulations, with clinical pharmacokinetic data supporting efficacy up to five years despite the current three-year FDA approval – a development with significant implications for contraceptive access and healthcare economics [5] [9].

Table 2: Evolution of Etonogestrel Delivery Technologies

GenerationTime PeriodCore TechnologyRelease MechanismDuration
1st (Implanon)1998-2010Silicone matrixDiffusion-controlled3 years
2nd (Nexplanon)2010-presentEVA copolymer core-skinZero-order kinetics3 years (FDA)
Experimental2018-presentHydrophobic ester derivativesBiodegradable polymer erosion5+ years

Regulatory Milestones and Global Adoption Patterns

The regulatory trajectory of etonogestrel-containing contraceptives reveals divergent approval frameworks across major markets. The implant received initial FDA approval in 2006 based on Phase III trials demonstrating perfect-use efficacy (Pearl Index 0.05) with 100% prevention of pregnancy in 2,467 women-years of exposure [6]. European approval (EMEA/H/C/000732) followed in 2009 with extensions for specific populations, while Brazil's ANVISA implemented age-specific guidelines in 2014 permitting adolescent access without parental consent – a pivotal policy shift that increased uptake by 38% in the 15-19 cohort within two years [3] [7].

Patent expirations triggered strategic lifecycle management, as evidenced by secondary patents covering applicator systems (US11040184B2) and combination formulations (US20140302115A1) that extended market exclusivity beyond the original compound patent expiration [1]. These innovations coincided with significant adoption shifts: implants represented only 0.1% of adolescent LARC use in 2000 but surged to 13.3% by 2020 globally [3] [7]. Economic analyses in Brazil's private healthcare system demonstrated that substituting levonorgestrel-releasing intrauterine systems (LNG-IUS) with etonogestrel implants could yield cost avoidance of $7.6 million in year one and $82.4 million over five years [2] [9].

The regulatory landscape continues evolving with emerging data on extended duration use. While FDA labeling remains at three years, clinical pharmacokinetic studies show serum concentrations >90pg/mL through year five – sufficient to maintain ovulation suppression in 95% of cycles [5] [6]. This evidence has prompted WHO guideline revisions and national policy changes in 37 countries authorizing five-year use intervals, significantly impacting contraceptive access in resource-limited settings [5] [7].

Table 3: Global Regulatory Milestones for Etonogestrel Contraceptives

YearRegion/CountryMilestoneImpact on Adoption
1998IndonesiaFirst global approval (Implanon)Limited initial uptake
2006United StatesFDA approval (Implanon)Entry into key market
2009European UnionEMA approval (Nexplanon)Standardized EU guidelines
2011GlobalPatent WO2013071210A1Improved synthesis processes
2014BrazilANVISA adolescent access policy38% increase in adolescent use
202037 countriesExtended duration (5-year) approvalReduced replacement costs

Table 4: Etonogestrel Compound Synonyms and Identifiers

Chemical DesignationIdentifier/Synonym
IUPAC Name(8S,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
CAS Registry54048-10-1
Molecular FormulaC22H28O2
Other Names3-Ketodesogestrel; ORG-3236; 11-Methylenelevonorgestrel
Prodrug RelationshipActive metabolite of desogestrel

Properties

CAS Number

54048-10-1

Product Name

Etonogestrel

IUPAC Name

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1

InChI Key

GCKFUYQCUCGESZ-BPIQYHPVSA-N

SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Solubility

Insoluble
7.37e-03 g/L

Synonyms

13-ethyl-17-hydroxy-11-methylene-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one
18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-11-methylene-, (17-alpha)-
3-keto-desogestrel
3-ketodesogestrel
3-oxo desogestrel
3-oxodesogestrel
etonogestrel
Implanon
nexplanon
ORG-3236

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.